3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyazetidinyl group, and a benzaldehyde moiety. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions:
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds:
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
SOVRMHSNKNEHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C=O)Br)O |
Origin of Product |
United States |
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